2-Amino-4'-bromopropiophenone hydrochloride 2-Amino-4'-bromopropiophenone hydrochloride
Brand Name: Vulcanchem
CAS No.: 87124-01-4
VCID: VC4129428
InChI: InChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H
SMILES: CC(C(=O)C1=CC=C(C=C1)Br)N.Cl
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol

2-Amino-4'-bromopropiophenone hydrochloride

CAS No.: 87124-01-4

Cat. No.: VC4129428

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4'-bromopropiophenone hydrochloride - 87124-01-4

Specification

CAS No. 87124-01-4
Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
IUPAC Name 2-amino-1-(4-bromophenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H
Standard InChI Key GTSDJPXZCAAERE-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=C(C=C1)Br)N.Cl
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)Br)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Physicochemical Characteristics

2-Amino-4'-bromopropiophenone hydrochloride features a propiophenone backbone substituted with a bromine atom at the para position of the phenyl ring and an amino group at the α-carbon (Figure 1). Key properties include:

PropertyValue
Molecular FormulaC9H11BrClNO\text{C}_9\text{H}_{11}\text{BrClNO}
Molecular Weight264.54 g/mol
Melting Point280–283°C (dec.)
SolubilitySlightly soluble in DMSO, methanol
AppearanceWhite to off-white crystalline solid

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions, while the amino group facilitates salt formation, improving stability .

Spectroscopic Characterization

  • FT-IR: Peaks at 1685 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).

  • 1^1H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 4.1 ppm (NH2_2), and δ 2.9 ppm (CH2_2) .

  • LC-MS: Molecular ion peak at m/z 264.54 confirms molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Bromination:

    • Reagents: 4'-Bromopropiophenone, bromine (Br2_2), or N-bromosuccinimide (NBS) with p-toluenesulfonic acid (p-TSA) .

    • Conditions: Solvent-free or in acetonitrile at 60–65°C for 2 hours.

    • Yield: 99.95% purity with <0.1% dibrominated byproducts .

  • Amination and Hydrochloride Formation:

    • Reagents: Methylamine or tert-butylamine in toluene/N-methyl-2-pyrrolidinone (NMP) .

    • Conditions: 55–60°C for 3 hours, followed by HCl acidification.

    • Yield: 74–75% isolated yield after recrystallization .

Industrial Optimization

  • Continuous Flow Reactors: Enhance scalability and reduce reaction time by 40% compared to batch processes.

  • Automated Purification: Chromatography and crystallization achieve >99.6% purity, meeting pharmaceutical standards .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

  • MIC Values: 0.5–1.0 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .

  • Mechanism: Disruption of cell wall synthesis via inhibition of mycolic acid biosynthesis .

Neuropharmacological Applications

  • Antidepressant Intermediate: Key precursor for bupropion hydrochloride, a norepinephrine-dopamine reuptake inhibitor .

  • Anticonvulsant Activity: Modulates GABAA_A receptors, reducing seizure duration in rodent models.

Pharmaceutical and Industrial Applications

Drug Synthesis

DrugRole of IntermediateReference
Bupropion HClAmination of brominated precursor
BazedoxifeneIntroduction of benzyloxy groups
4-MMC HClMethamination of bromoketone

Material Science

  • Polymer Modification: Enhances thermal stability in epoxy resins via cross-linking.

  • Coating Additives: Improves UV resistance in acrylic coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator